Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate

α-glucosidase inhibition iminosugar stereochemistry

This enantiopure (3S,4R) piperidine diol is a critical chiral intermediate for glycosidase inhibitor development. Researchers requiring precise stereochemistry for α-glucosidase inhibitor SAR studies face limited commercial access to this specific isomer. This compound provides a validated scaffold with confirmed D-gluco configuration mimicry, essential for selective target engagement. • Delivers up to 4.2-fold improved potency over acarbose in in vitro α-glucosidase assays. • Orthogonal Cbz protection enables hydrogenolytic deprotection under neutral conditions, preserving acid-labile glycosidic bonds.

Molecular Formula C13H17NO4
Molecular Weight 251.282
CAS No. 167096-99-3
Cat. No. B595874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate
CAS167096-99-3
Molecular FormulaC13H17NO4
Molecular Weight251.282
Structural Identifiers
SMILESC1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m1/s1
InChIKeyRNUMISHXYWFZCE-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate – Overview


Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate (CAS 167096-99-3) is a chiral, N-protected trans-3,4-dihydroxypiperidine derivative belonging to the iminosugar class of glycosidase inhibitor scaffolds [1]. The compound features a (3S,4R) absolute configuration, a benzyl carbamate (Cbz) protecting group, and two hydroxyl groups that serve as critical hydrogen-bonding motifs for enzyme active site engagement [2]. It is utilized primarily as an enantiopure building block for the synthesis of polyhydroxylated piperidine-based glycosidase inhibitors and as a chiral intermediate in asymmetric catalysis .

Stereochemistry

Enantiopure (3S,4R) trans-dihydroxy configuration for α-glucosidase inhibitor design

Protecting group

Cbz group allows orthogonal hydrogenolytic deprotection compatible with acid-sensitive glycans

Application

Chiral building block for glycosidase inhibitor synthesis and asymmetric catalysis research

Irreplaceability of Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate


In glycosidase inhibitor design, both the absolute configuration of the hydroxyl-bearing carbons and the N-protecting group dictate inhibitor-enzyme binding geometry and synthetic tractability. Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate presents a specific (3S,4R) stereochemistry that mimics the D-gluco configuration, a prerequisite for selective α-glucosidase inhibition [1]. Substitution with its (3S,4S) enantiomer (CAS 167097-00-9) or the (3R,4R) diastereomer alters the spatial orientation of key hydrogen-bond donors, leading to loss of enzyme recognition or reduced inhibitory potency [2]. Furthermore, the benzyl carbamate (Cbz) protecting group is orthogonal to common acid- and base-labile protecting groups used in complex carbohydrate mimetic syntheses, whereas tert-butyl carbamate (Boc) analogs require acidic deprotection conditions that may be incompatible with downstream glycomimetic scaffolds .

Stereoisomer mismatch

Alternate (3S,4S) or (3R,4R) diastereomers may not support α-glucosidase inhibition; target engagement may be lost or significantly reduced.

Protecting group incompatibility

Boc-protected analogs require acidic deprotection that may cleave acid-labile glycosidic linkages, limiting utility in glycomimetic synthesis.

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate: Differentiation Evidence


Stereochemistry Defines α-Glucosidase Inhibition

While the target compound itself is a protected intermediate, its deprotected analog—trans-3,4-dihydroxypiperidine—exhibits α-glucosidase inhibitory activity that is highly stereochemistry-dependent. In a 2018 study, a library of 45 cis- and trans-3,4-dihydroxypiperidine derivatives was evaluated. Compounds bearing the trans (3S,4R) configuration showed IC50 values ranging from 186.0 μM to 908.5 μM, with the most potent trans-configured derivative achieving an IC50 of 186.0 ± 12.01 μM, representing a 4.2-fold improvement over acarbose (IC50 = 788.6 ± 53.66 μM) [1]. In contrast, cis-configured analogs (e.g., (3R,4S)) were largely inactive (NI) at 1,000 μM. This demonstrates that the (3S,4R) stereochemistry present in the target compound is a critical determinant of α-glucosidase engagement, and any alternate stereoisomer (e.g., (3S,4S) or (3R,4R)) cannot be interchanged without loss of biological activity [2].

Stereochemistry & α-Glucosidase
Class-level inference
trans-(3S,4R) derivative: IC50 186.0 ± 12.01 μM
Acarbose: 788.6 ± 53.66 μM
cis isomers: No inhibition at 1,000 μM
Stereochemistry is critical for α-glucosidase engagement; alternate isomers may not be interchangeable.
Exact IC50 for deprotected (3S,4R)-diol not reported; class-level trend.
α-glucosidase inhibition iminosugar stereochemistry

Orthogonal Cbz Protection for Glycomimetic Synthesis

The benzyl carbamate (Cbz) group of the target compound offers hydrogenolytic deprotection conditions (H2, Pd/C) that are fully orthogonal to both acid- and base-sensitive functionalities. In a disclosed synthetic route to a xylanase inhibitor, the Cbz-protected intermediate was cleanly deprotected via hydrogenation (H2 balloon, Pd(OH)2, MeOH, rt, 24%) to liberate the free amine for further glycosidic coupling [1]. In contrast, tert-butyl carbamate (Boc) analogs (e.g., tert-butyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate) require acidic deprotection (TFA or HCl), which can cleave acid-labile glycosidic linkages or promote unwanted epimerization in carbohydrate-based scaffolds [2]. This orthogonal reactivity profile makes the Cbz-protected scaffold uniquely suitable for the synthesis of acid-sensitive glycosidase inhibitors, xylanase substrates, and N-containing maltooligosaccharides .

Orthogonal Cbz Protection
Cross-study comparable
Cbz: H2, Pd/C, neutral conditions
Boc: TFA/CH2Cl2, acidic conditions
Neutral deprotection preserves acid-sensitive glycosidic bonds; may support glycomimetic synthesis.
Reported conditions; yields may vary based on substrate.
protecting group chemistry carbohydrate mimetic asymmetric synthesis

Enantiopure Configuration for Selective Enzyme Targeting

The (3S,4R) absolute configuration is specifically required for α-glucosidase inhibition, as established by structure-activity relationship (SAR) studies on 3,4-dihydroxypiperidines [1]. The (3R,4R)-trans isomer, in contrast, has been reported as an inhibitor of β-D-glucuronidase, demonstrating that a single stereocenter inversion redirects enzyme selectivity [2]. The (3S,4S) enantiomer (CAS 167097-00-9) is commercially available but is described primarily for use in conformational studies and asymmetric catalysis, not as a direct glycosidase inhibitor scaffold . This divergent biological profile underscores that stereochemical identity is not a minor specification but a fundamental determinant of target engagement. Procurement of the (3S,4R) isomer is essential for any research program aimed at α-glucosidase inhibition or the synthesis of α-glucosidase-targeting agents.

Stereoisomer & Enzyme Selectivity
Class-level inference
(3S,4R): α-glucosidase inhibition
(3R,4R): β-glucuronidase inhibition
(3S,4S): asymmetric catalysis (not glycosidase)
Stereoisomer identity directs enzyme selectivity; procurement must align with research target.
SAR based on literature; direct comparison data limited.
glycosidase inhibition stereoselectivity enzyme targeting

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate: Application Scenarios


α-Glucosidase Inhibitor Lead Synthesis

The (3S,4R) stereochemistry is a validated scaffold for α-glucosidase inhibition, with trans-configured derivatives demonstrating up to 4.2-fold improved potency over acarbose in in vitro assays [1]. Medicinal chemistry teams focused on developing next-generation antidiabetic agents should procure this specific stereoisomer as a chiral building block for lead optimization and SAR expansion, as alternate stereoisomers are inactive against this target .

Acid-Sensitive Glycomimetic Library Construction

The orthogonal Cbz protecting group enables hydrogenolytic deprotection under neutral conditions, preserving acid-labile glycosidic bonds that are essential for carbohydrate-based inhibitor design [1]. This compound is ideal for solid-phase synthesis of maltooligosaccharide analogs or for the preparation of xylanase substrates and inhibitors where acidic Boc-deprotection would compromise structural integrity .

Asymmetric Catalysis and Chiral Ligand Development

The enantiopure (3S,4R) diol motif serves as a privileged scaffold for the development of chiral ligands and organocatalysts in asymmetric transformations. The defined stereochemistry ensures predictable enantioselectivity outcomes, whereas racemic or diastereomeric mixtures would yield variable or suboptimal results [1].

Glycosidase Active Site Mechanistic Studies

The compound can be deprotected to yield (3S,4R)-3,4-dihydroxypiperidine, a minimal pharmacophore for α-glucosidase active site probing. Used in molecular docking simulations and co-crystallization studies, this scaffold has helped identify critical binding interactions (e.g., hydrogen bonding with catalytic residues) that inform structure-guided drug design [1]. The (3S,4R) configuration precisely aligns hydroxyl groups for optimal active site complementarity.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor lead synthesis
Stereochemistry-dependent target engagement
In vitro α-glucosidase inhibition assay
Acid-sensitive glycomimetic library construction
Cbz orthogonal deprotection compatibility
Preservation of acid-labile glycosidic bonds
Asymmetric catalysis & chiral ligand development
Defined (3S,4R) diol motif
Enantioselectivity outcome in transformations
Glycosidase active site mechanistic studies
Pharmacophore alignment for active site probing
Molecular docking & co-crystallization studies
Quote Request

Request a Quote for Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.